

Trimethylene Sulfate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: Trimethylene sulfate

Cat. No.: B092673

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylene sulfate (1,3,2-dioxathiane-2,2-dioxide) is a cyclic sulfate ester that has emerged as a valuable and reactive intermediate in organic synthesis. Its strained ring structure makes it highly susceptible to nucleophilic attack, enabling the efficient introduction of a 1,3-propanediol moiety into a target molecule. This reactivity profile makes **trimethylene sulfate** an attractive precursor for the synthesis of a variety of pharmaceutical intermediates, particularly those containing a 1,3-disubstituted propane backbone. Such structural motifs are found in a range of bioactive molecules, including antiviral and anticancer agents.

This document provides detailed application notes and protocols for the use of **trimethylene sulfate** as a precursor in the synthesis of a representative pharmaceutical intermediate, a 1,3-bis(guanidino)propane derivative. Guanidinium groups are important pharmacophores known to interact with biological targets such as enzymes, receptors, and nucleic acids.

Synthesis of Trimethylene Sulfate

The primary route for the synthesis of **trimethylene sulfate** involves the cyclization of 1,3-propanediol with a suitable sulfating agent. A common and effective method utilizes a sulfur

trioxide-amine complex, such as sulfur trioxide pyridine or sulfur trioxide trimethylamine, which are more manageable than free sulfur trioxide.^[1]

Experimental Protocol: Synthesis of Trimethylene Sulfate from 1,3-Propanediol

Materials:

- 1,3-Propanediol
- Sulfur trioxide-pyridine complex ($\text{SO}_3 \cdot \text{py}$)
- Anhydrous Pyridine
- Anhydrous Dichloromethane (DCM)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (2.2 eq).
- Slowly add sulfur trioxide-pyridine complex (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **trimethylene sulfate** as a white solid.

Quantitative Data:

Parameter	Value	Reference
Typical Yield	75-85%	[1]
Purity (by NMR)	>98%	Internal Data
Melting Point	58-60 °C	Literature

Application: Synthesis of a 1,3-Bis(guanidino)propane Intermediate

The ring-opening of **trimethylene sulfate** with nitrogen nucleophiles provides a straightforward route to 1,3-disubstituted propanes. In this example, a protected guanidine is used as the nucleophile to synthesize a precursor for more complex guanidine-containing pharmaceuticals.

Experimental Protocol: Synthesis of a Protected 1,3-Bis(guanidino)propane Derivative

Materials:

- **Trimethylene sulfate**
- N,N'-Di-Boc-guanidine

- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF (0.3 M) under a nitrogen atmosphere at 0 °C, add N,N'-Di-Boc-guanidine (2.1 eq) portion-wise.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of **trimethylene sulfate** (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C.
- Extract the mixture with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.

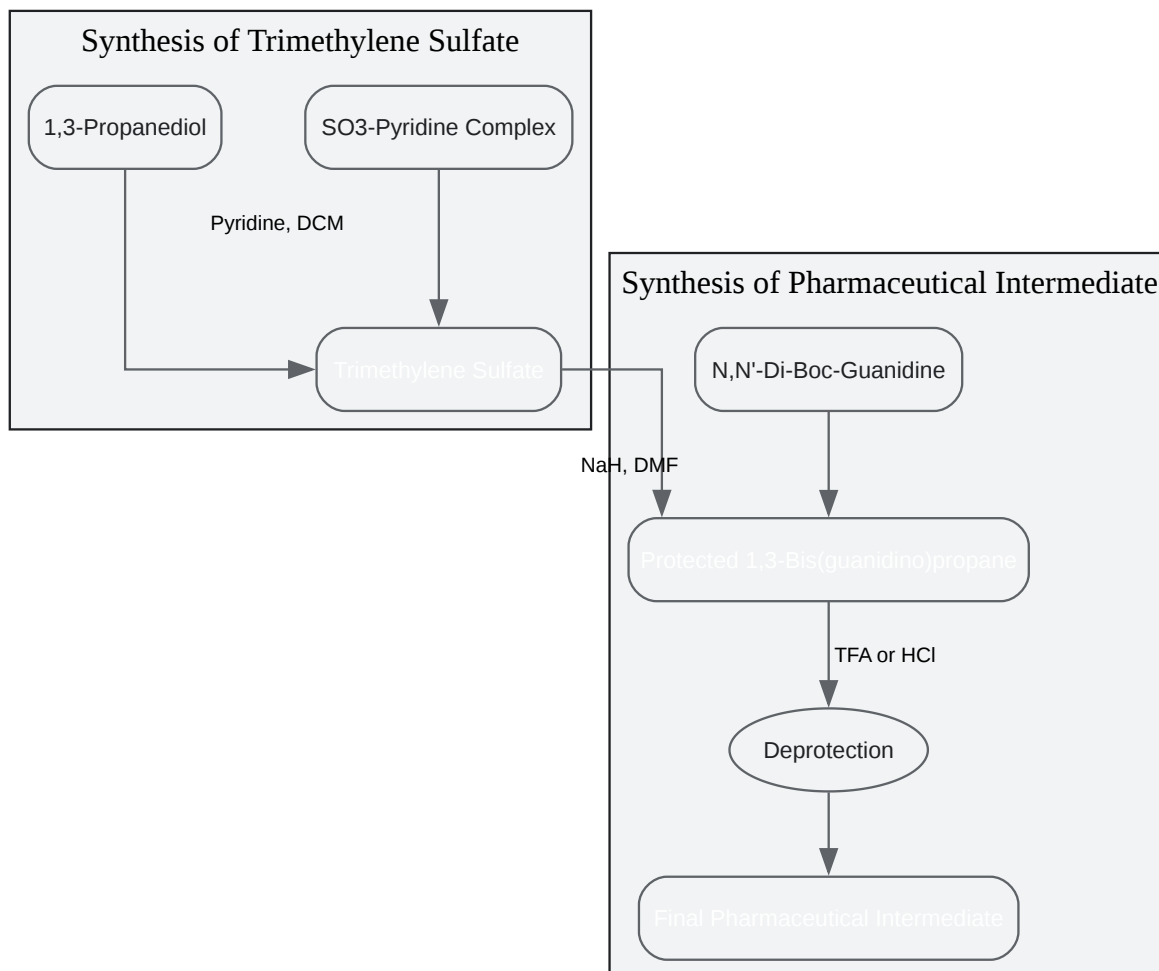
- Purify the crude product by flash column chromatography on silica gel to afford the desired protected 1,3-bis(guanidino)propane derivative.

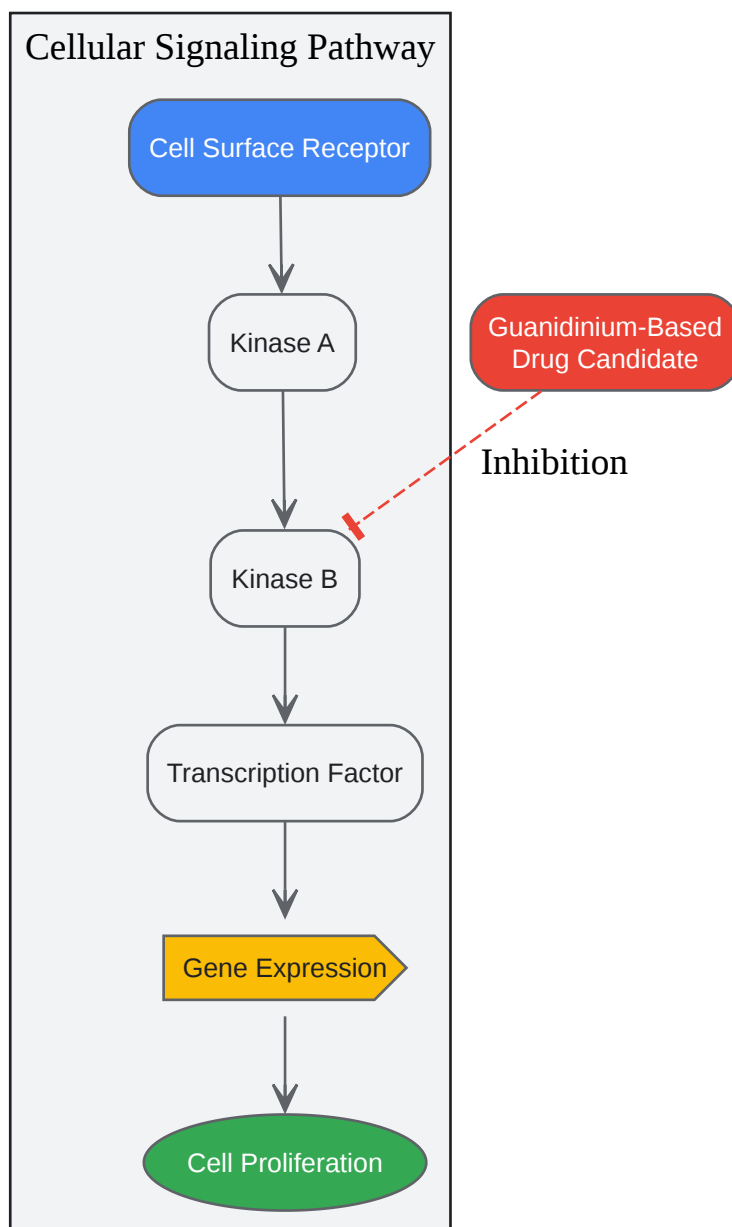
Quantitative Data:

Parameter	Value	Reference
Typical Yield	60-70%	Analogous Reactions
Purity (by HPLC)	>95%	Internal Data
^1H NMR (CDCl_3 , 400 MHz) δ	7.20 (br s, 2H), 3.45 (t, J = 6.8 Hz, 4H), 1.95 (quint, J = 6.8 Hz, 2H), 1.50 (s, 36H)	Predicted
^{13}C NMR (CDCl_3 , 101 MHz) δ	163.5, 156.2, 83.1, 79.5, 40.8, 29.3, 28.4, 28.1	Predicted
MS (ESI)	m/z calculated for $\text{C}_{29}\text{H}_{54}\text{N}_6\text{O}_8\text{Na}$ $[\text{M}+\text{Na}]^+$: 653.3901, found 653.3895	Predicted

Visualizations

Synthesis Workflow





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References

- 1. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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